molecular formula C19H24N6O B2447516 Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1421462-37-4

Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2447516
CAS RN: 1421462-37-4
M. Wt: 352.442
InChI Key: QSSFZRKYIDIUKH-UHFFFAOYSA-N
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Description

“Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound that has been mentioned in the context of being a selective inhibitor of cyclin-dependent kinases 4 (CDK4) . These types of inhibitors are useful for treating inflammation and cell proliferative diseases such as cancer and restenosis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of closely related compounds, such as dipeptidyl peptidase IV inhibitors, has revealed detailed insights. For instance, studies have shown the disposition, metabolism, and elimination pathways of these compounds in various species, highlighting their rapid absorption and primary excretion via urine in dogs and humans. This research emphasizes the significance of understanding compound metabolism for drug development, particularly for treating conditions like type 2 diabetes (Sharma et al., 2012).

Synthesis and Chemical Properties

The synthesis and chemical reactivity of pyrimidine and piperazine derivatives have been explored in several studies. These compounds serve as crucial intermediates for creating more complex molecules with potential biological activities. For example, the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones demonstrates the versatility of these core structures in generating diverse molecules with possible therapeutic applications (Mekuskiene & Vainilavicius, 2006).

Antimicrobial Activity

Compounds incorporating pyrimidine and piperazine structures have shown significant antimicrobial activity. A study on novel benzenesulfonamides revealed their potent antimicrobial properties against various microbial strains, underscoring the therapeutic potential of these molecules in combating infectious diseases (Desai, Makwana, & Senta, 2016).

Mechanism of Action

Target of Action

The primary targets of Cyclopentyl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone are Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of these kinases halts cell cycle progression, thereby inhibiting cell proliferation .

Mode of Action

This compound interacts with its targets, CDK4/6, by binding to their ATP-binding pocket. This prevents ATP from binding, which is necessary for the kinases to transfer phosphate groups to their substrates. As a result, CDK4/6 are inhibited, leading to a halt in cell cycle progression at the G1 phase .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation . By halting the cell cycle at the G1 phase, the compound prevents cells from replicating their DNA and dividing, which can lead to a reduction in tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the compound’s exposure Additionally, factors such as pH, temperature, and the presence of other drugs can also impact the compound’s stability and efficacy

Future Directions

Future studies are needed to address exposure–efficacy relationships to further improve dosing of CDK4 inhibitors . Additionally, the development of a scalable, safer, simpler, higher yielding, and more cost-efficient process for manufacturing similar compounds has been suggested .

properties

IUPAC Name

cyclopentyl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c26-19(15-5-1-2-6-15)25-11-9-24(10-12-25)18-13-17(21-14-22-18)23-16-7-3-4-8-20-16/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSFZRKYIDIUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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